molecular formula C12H17NO B13997892 Morpholine,4-ethyl-2-phenyl- CAS No. 83081-04-3

Morpholine,4-ethyl-2-phenyl-

Cat. No.: B13997892
CAS No.: 83081-04-3
M. Wt: 191.27 g/mol
InChI Key: RLMOVFUYZBCTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine,4-ethyl-2-phenyl- is a substituted morpholine derivative characterized by an ethyl group at the 4-position and a phenyl ring at the 2-position of the morpholine core. Morpholine derivatives are widely studied for their diverse pharmacological and industrial applications, including roles as enzyme modulators, antimicrobial agents, and intermediates in organic synthesis. The ethyl and phenyl substituents in this compound likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, distinguishing it from other morpholine analogues .

Properties

CAS No.

83081-04-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-ethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO/c1-2-13-8-9-14-12(10-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

RLMOVFUYZBCTKX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine,4-ethyl-2-phenyl- typically involves the reaction of 4-ethylmorpholine with phenylmagnesium bromide (a Grignard reagent). The reaction proceeds through nucleophilic addition, followed by cyclization to form the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods

On an industrial scale, Morpholine,4-ethyl-2-phenyl- can be synthesized using a similar approach but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Morpholine,4-ethyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives and reduced forms of the compound.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Morpholine,4-ethyl-2-phenyl- has applications in scientific research. Morpholines have diverse industrial uses, such as in corrosion inhibition, as optical bleaching agents, as fruit preservatives, and in dyeing .

Pharmaceutical Applications

2-phenyl-4-ethyl-morpholine and its salts act as antidepressant agents in the central nervous system (CNS) . They are distinguished by their stimulating effect on α-adrenergic pre- and post-synaptic receptors . The preferred compounds are 2-phenyl-4-ethyl-morpholine and its salts because of their α-adrenergic stimulating effect . Salts of 2-phenyl-4-ethyl-morpholine can be formed with mineral and organic acids such as hydrochloric, maleic, fumaric, aspartic, methanesulfonic, and paratoluenesulfonic acids, with the hydrochloride being preferred .

A therapeutic composition may contain 2-phenyl-4-ethyl-morpholine or its non-toxic acid addition salts as an active ingredient, combined with a physiologically acceptable excipient .

Biological Activities

Morpholine derivatives have been studied for their biological activities. Thoughtfully substituted morpholine derivatives have been used for antitubercular, anti-urease, and antioxidant activities, as well as antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer agents .

Toxicological studies

Mechanism of Action

The mechanism of action of Morpholine,4-ethyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of Morpholine,4-ethyl-2-phenyl- include:

Compound Name Substituents Molecular Weight Key Features
4-Phenylmorpholine Phenyl at 4-position 163.22 g/mol Simpler structure; lacks ethyl group. Used in CNS and anti-inflammatory studies .
4-(Phenylacetyl)morpholine Phenylacetyl at 4-position 205.25 g/mol Increased lipophilicity due to acetyl group; potential for enhanced membrane permeability .
4-[4-Phenylpyrimidinyl]morpholine Morpholine fused to pyrimidine ~300–400 g/mol Larger aromatic system; high EP2 receptor potentiation in trisubstituted pyrimidines .
Thiomorpholine derivatives Sulfur replaces oxygen in ring Varies Higher cLogD values (e.g., 3.79) correlate with improved anti-Mtb activity .
4-(2-Hydroxyethyl)morpholine Hydroxyethyl at 4-position 131.17 g/mol Enhanced solubility due to hydroxyl group; used in pharmaceutical intermediates .

Physicochemical Properties

  • Lipophilicity (cLogD) :
    • Morpholine,4-ethyl-2-phenyl- likely has a moderate cLogD due to the balance between the hydrophobic phenyl group and polar morpholine oxygen.
    • Thiomorpholine analogues (e.g., compound 49) exhibit higher cLogD (3.79) compared to morpholine derivatives (2.72), enhancing membrane penetration and anti-Mtb activity .
  • Solubility :
    • Hydroxyethyl-substituted morpholines (e.g., 4-(2-hydroxyethyl)morpholine) show improved aqueous solubility, whereas phenyl/ethyl substitutions may reduce solubility .
  • Melting Points :
    • Substituents influence crystallinity; e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine melts at 109–110°C, while simpler derivatives like 4-phenylmorpholine have lower melting points .

Biological Activity

Morpholine, 4-ethyl-2-phenyl- (CAS Number: 83081-04-3) is a compound that belongs to the morpholine class, characterized by a morpholine ring with an ethyl group at the 4-position and a phenyl group at the 2-position. This structure imparts unique biological properties that have been explored in various studies, revealing its potential applications in medicinal chemistry.

  • Molecular Formula : C_{11}H_{15}N
  • Molecular Weight : Approximately 191.27 g/mol

The morpholine ring structure contributes to its characteristics as a secondary amine, which is significant in its interaction with biological targets.

Antidepressant Activity

Morpholine derivatives, including Morpholine, 4-ethyl-2-phenyl-, have been studied for their antidepressant properties. The compound's structural features allow it to interact with neurotransmitter systems, potentially enhancing mood and alleviating symptoms of depression.

Antimicrobial Properties

Recent research has highlighted the antimicrobial efficacy of morpholine derivatives. In vitro studies demonstrated that compounds containing morpholine exhibited significant activity against various pathogens, including bacteria and fungi. For instance, a study indicated that compounds with morpholine structures showed effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting their potential as antimicrobial agents .

Anticancer Potential

Morpholine derivatives are increasingly recognized for their anticancer properties. A review emphasized the role of morpholine in drug design, noting its ability to enhance potency and selectivity against cancer cell lines. Specific studies have shown that morpholine-containing compounds can inhibit growth in various cancer types, including prostate and breast cancers .

The biological activity of Morpholine, 4-ethyl-2-phenyl- can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act on neurotransmitter receptors, influencing mood regulation.
  • Enzyme Inhibition : Morpholine derivatives often serve as inhibitors for enzymes involved in critical metabolic pathways in cancer cells.
  • Membrane Disruption : Some studies suggest that morpholine-based compounds can disrupt microbial membranes, leading to cell death.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of Morpholine, 4-ethyl-2-phenyl- compared to other morpholine derivatives:

Compound NameStructure CharacteristicsUnique Features
MorpholineSix-membered ring with nitrogen and oxygenBase properties; widely used in organic synthesis
2-MethylmorpholineMethyl group at the 2-positionMore nucleophilic than Morpholine, 4-ethyl-2-phenyl-
4-EthylmorpholineEthyl group at the 4-positionSimilar base properties but lacks phenyl group
2-(Phenylthio)morpholinePhenylthio group at the 2-positionExhibits different reactivity due to sulfur presence
Morpholine, 4-ethyl-2-phenyl- Ethyl and phenyl substituentsDistinctive reactivity and biological profile

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated several morpholine derivatives for antimicrobial activity, finding that those containing the morpholine structure exhibited significant activity against both gram-positive and gram-negative bacteria as well as fungi .
  • Anticancer Activity Assessment : In vitro tests on various cancer cell lines demonstrated that Morpholine, 4-ethyl-2-phenyl-, along with other derivatives, showed promising results in inhibiting cell proliferation and inducing apoptosis .
  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of morpholine derivatives, revealing that modifications can enhance solubility and bioavailability while maintaining therapeutic efficacy .

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR distinguish between morpholine ring conformers. For example, protons adjacent to the ethyl group show splitting patterns (δ 3.4–3.7 ppm) indicative of steric interactions .
  • IR : Stretching vibrations at 1,100–1,250 cm1^{-1} confirm morpholine C-O-C linkages, while phenyl C-H out-of-plane bends (690–710 cm1^{-1}) validate substitution patterns .
  • X-ray Crystallography : Critical for resolving bond-length discrepancies (e.g., C-N vs. C-O distances in morpholine rings) reported in conflicting studies .

What experimental designs are optimal for evaluating the biological activity of Morpholine,4-ethyl-2-phenyl- derivatives?

Q. Advanced Research Focus

  • Factorial Design : Use 2k^k factorial experiments to assess variables like substituent polarity (phenyl vs. pyridinyl) and ethyl chain length on antimicrobial efficacy .
  • Dose-Response Assays : In vitro testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with IC50_{50} calculations, referencing Linezolid as a positive control .
  • Mechanistic Studies : Radioligand binding assays (e.g., 125^{125}I-Substance P displacement) to quantify NK-1 receptor antagonism, correlating with antiemetic activity .

How can structural modifications enhance the pharmacokinetic profile of Morpholine,4-ethyl-2-phenyl- derivatives?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the phenyl group with a 4-fluorophenyl moiety to improve blood-brain barrier penetration for CNS targets, as shown in gerbil foot-tapping assays .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) at the ethyl chain to prolong half-life, validated via HPLC-MS plasma stability studies .
  • Thermodynamic Optimization : Adjust logP values using NIST vapor pressure data to balance solubility and membrane permeability .

How should researchers address contradictions in reported biological activities of Morpholine,4-ethyl-2-phenyl- derivatives?

Q. Advanced Research Focus

  • Meta-Analysis : Compare datasets across studies (e.g., antidiabetic vs. anti-inflammatory claims) using cheminformatics tools (e.g., PubChem BioActivity data) to identify assay-specific biases .
  • Replication Studies : Standardize protocols (e.g., murine inflammation models) with controls for metabolite interference, as variations in CYP450 metabolism can alter observed effects .
  • Structural-Activity Landscapes : Map crystallographic data (e.g., bond angles from Acta Crystallographica) to reconcile discrepancies in receptor binding affinities .

What safety protocols are critical when handling Morpholine,4-ethyl-2-phenyl- derivatives?

Q. Basic Research Focus

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to Category 2 skin/eye irritation risks .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from alkylation steps) with sodium bicarbonate before disposal .
  • Emergency Procedures : Administer oxygen and corticosteroids for accidental inhalation, per WHO guidelines for morpholine derivatives .

Which computational methods validate the stability of Morpholine,4-ethyl-2-phenyl- derivatives in silico?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict tautomerization barriers in morpholine rings .
  • MD Simulations : Analyze solvent interactions (e.g., water/ethanol mixtures) to model degradation pathways under physiological conditions .
  • QSAR Models : Train models on datasets from EPA DSSTox to predict mutagenicity risks based on substituent electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.